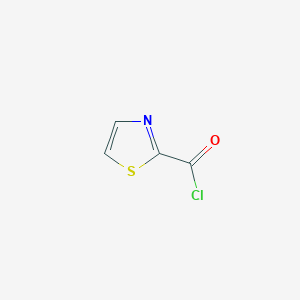

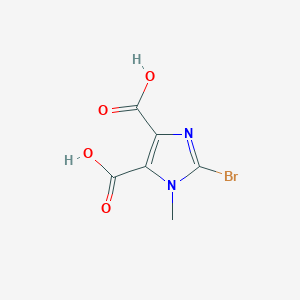

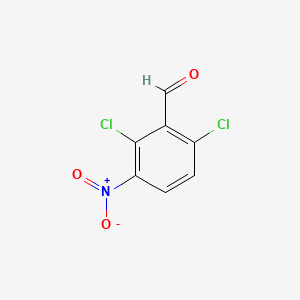

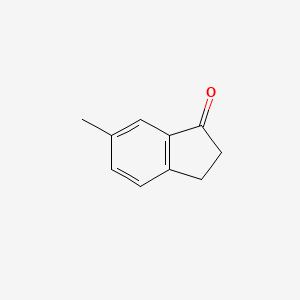

![molecular formula C10H12N2O3 B1306256 N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide CAS No. 99068-59-4](/img/structure/B1306256.png)

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

Description

The compound N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is a chemical entity that can be presumed to have biological activity given its structural features, which include an amino group and an acetamide moiety. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds with anticonvulsant and anticancer activities, which could suggest potential applications for the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aromatic or heteroaromatic amine with an acyl chloride or other acylating agents to form the acetamide. For example, the synthesis of N-benzyl 2-acetamido-2-substituted acetamides involves the removal of the terminal 2-acetyl group to yield primary amino acid derivatives, which are then evaluated for their pharmacological properties . Similarly, the synthesis of N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide involves multiple steps, including chiral pool synthesis and resolution of diastereomeric salts . These methods could potentially be adapted for the synthesis of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals the importance of the conformation of the 2-acetylaminoacetamide moiety and the presence of hydrogen bonds in determining the compound's properties . These structural insights are valuable for understanding how modifications to the molecular structure can affect the biological activity of compounds like N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the amino group in N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide can potentially engage in hydrogen bonding and other interactions that are critical for its anticancer activity . These types of interactions could also be relevant for the chemical reactivity of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structures of related compounds, can affect these properties . Additionally, the pharmacological evaluation of these compounds, as seen in the anticonvulsant and neuropathic pain-attenuating activities of N-benzyl 2-amino-2-(hetero)aromatic acetamides, provides insights into their potential therapeutic applications . Understanding these properties is essential for the development of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide as a pharmaceutical agent.

Scientific Research Applications

Enzyme Inhibition Potential

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide and its derivatives have been investigated for their potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in contexts like diabetes management and Alzheimer's disease treatment, respectively. A study by Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, showing significant inhibitory activity against yeast α-glucosidase and weak activity against AChE. The in silico molecular docking results corroborated the in vitro enzyme inhibition data, suggesting these compounds' potential as therapeutic agents (Abbasi et al., 2019). Another study expanded on this by evaluating the anti-diabetic potential of similar compounds, which exhibited weak to moderate inhibitory activities against α-glucosidase, pointing towards their possible utility in managing type-2 diabetes (Abbasi et al., 2023).

Antibacterial and Antifungal Applications

Research into the antibacterial and antifungal potential of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide derivatives has shown promising results. Compounds synthesized using this core structure exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This suggests their applicability as valuable antibacterial agents, opening new avenues for developing effective treatments against microbial infections (Abbasi et al., 2016).

Synthesis and Chemical Properties

The compound has also served as a key intermediate in the synthesis of diverse biologically active molecules. Its utility in constructing compounds with potential antibacterial, antifungal, and antitumor activities has been explored, indicating its versatility in medicinal chemistry. For instance, the synthesis of derivatives targeting microbial and tumor cells showcases the chemical's adaptability in creating agents with specific biological activities (Abbasi et al., 2020).

properties

IUPAC Name |

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXBBVIIWHUUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1N)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389823 | |

| Record name | N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide | |

CAS RN |

99068-59-4 | |

| Record name | N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(7-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

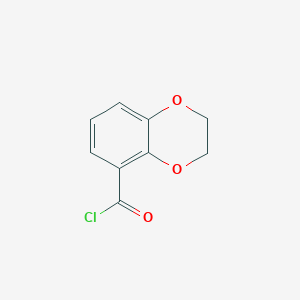

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)